d-Alaninol

Catalog No.
S662547
CAS No.
35320-23-1
M.F
C3H9NO
M. Wt
75.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
d-Alaninol

CAS Number

35320-23-1

Product Name

d-Alaninol

IUPAC Name

(2R)-2-aminopropan-1-ol

Molecular Formula

C3H9NO

Molecular Weight

75.11 g/mol

InChI

InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m1/s1

InChI Key

BKMMTJMQCTUHRP-GSVOUGTGSA-N

SMILES

CC(CO)N

Synonyms

(2R)-2-Amino-1-propanol; (-)-2-Amino-1-propanol; (-)-2-Aminopropanol; (-)-Alaninol; (2R)-2-Amino-1-propanol; (R)-(-)-2-Aminopropanol; (R)-2-Amino-1-propanol; (R)-2-Aminopropan-1-ol; (R)-2-Aminopropanol; (R)-Alaninol; D-2-Amino-1-propanol; D-Alaninol;

Canonical SMILES

CC(CO)N

Isomeric SMILES

C[C@H](CO)N

Role in bacterial cell wall synthesis:

d-Alaninol is a precursor to d-alanine, which is a crucial component of the peptidoglycan layer in the cell walls of many bacteria. Researchers study the enzymes involved in d-alaninol metabolism to understand bacterial cell wall synthesis and identify potential targets for antibiotic development. [Source: National Institutes of Health, ]

Studies in marine environments:

d-Alaninol is the most abundant d-amino acid in the ocean. Scientists are investigating the role of d-alaninol in the marine dissolved organic nitrogen (DON) pool. They are also exploring the use of d-alanine aminotransferase enzymes from marine bacteria to understand how d-alaninol is recycled and utilized in the ocean. [Source: National Institutes of Health, ]

d-Alaninol, also known as (R)-(-)-2-Amino-1-propanol, is a chiral molecule with an R-configuration at the second carbon atom. It is an enantiomer of L-alaninol, which differs in its spatial arrangement []. d-Alaninol has received attention in scientific research due to its potential applications in various fields, though its specific biological role remains under investigation [].


Molecular Structure Analysis

d-Alaninol possesses a three-carbon chain with a hydroxyl group (OH) attached to the first carbon, an amino group (NH2) bonded to the second carbon (with R-configuration), and a methyl group (CH3) on the third carbon []. This structure combines features of an alcohol (due to the OH group) and an amine (due to the NH2 group). The chirality, determined by the R-configuration at the second carbon, creates a non-superimposable mirror image of L-alaninol, potentially leading to different biological properties [].


Chemical Reactions Analysis

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters [].
  • Acylation: The amino group can react with acylating agents to form amides [].
  • Reduction: The amino group can be reduced to a primary amine [].

Synthesis of d-Alaninol can be achieved through various methods, though specific details are often proprietary information. Some potential methods include:

  • Asymmetric reduction: Reduction of a prochiral ketone precursor with a chiral catalyst can yield d-Alaninol.
  • Resolution: Separation of a racemic mixture (containing both L- and d-Alaninol) into its enantiomers can be achieved through techniques like chiral chromatography.

Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid at room temperature (similar to other short-chain amino alcohols) [].
  • Melting point and boiling point: Expected to be moderate, based on the presence of both a hydroxyl and amino group [].
  • Solubility: Likely soluble in water and polar organic solvents due to the presence of the hydroxyl and amino groups [].
  • Interaction with biological membranes: The amphiphilic nature (having both hydrophobic and hydrophilic regions) of d-Alaninol could allow it to interact with cell membranes, potentially affecting their permeability or function [].
  • Enzyme inhibition: The structural similarity of d-Alaninol to some amino acids might enable it to interact with enzymes, potentially inhibiting their activity [].

XLogP3

-1

UNII

770ZI70L3Q

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(-)-2-aminopropanol

Dates

Modify: 2023-08-15
Ayme et al. A synthetic molecular pentafoil knot. Nature Chemistry, doi: 10.1038/nchem.1193, published online 6 November 2011 http://www.nature.com/nchem

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